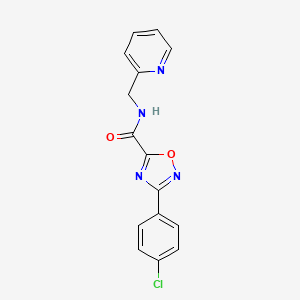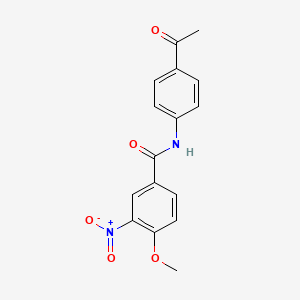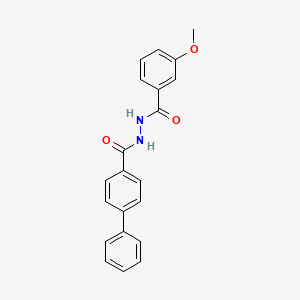
3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be considered to make the process more sustainable.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-chlorophenyl)-2-pyridyl ketone
- 2-(4-chlorobenzoyl)pyridine
- Imidazo[1,2-a]pyridines
Uniqueness
3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-6-4-10(5-7-11)13-19-15(22-20-13)14(21)18-9-12-3-1-2-8-17-12/h1-8H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOVAAOBHSYSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(E)-(4-butoxyphenyl)methylideneamino]hexanamide](/img/structure/B5517018.png)
![3-Amino-4,6-dimethyl-N-m-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)
![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)
![2-(2-methylphenoxy)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide](/img/structure/B5517041.png)
![N-[(E)-(2-methylphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5517046.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B5517048.png)
![N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B5517053.png)
![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)

![acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine](/img/structure/B5517068.png)
![4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)

![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)
![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)
